N-Stearoylsphingosine

Catalog No.
S1482313
CAS No.
2304-81-6
M.F
C36H71NO3
M. Wt
566 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Stearoylsphingosine

CAS Number

2304-81-6

Product Name

N-Stearoylsphingosine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide

Molecular Formula

C36H71NO3

Molecular Weight

566 g/mol

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octadecanamide; D-erythro-1,3-Dihydroxy-2-octadecanoylamido-trans-4-octadecene; N-Stearoyl-C18-sphingosine; N-Stearoyl-D-erythro-sphingosine; N-Stearoyl-D-sphingosine; N-Stearoylsphingenine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

N-Stearoylsphingosine (N-SS), also known as N-octadecanoylsphingosine, is a naturally occurring lipid molecule found in various organisms, including humans and the parasite Trypanosoma brucei []. It belongs to the class of long-chain ceramides, where a long fatty acid chain (stearic acid in this case) is attached to a sphingoid base []. N-SS has gained interest in scientific research due to its diverse potential applications:

Signal transduction

N-SS acts as a signaling molecule within cells, influencing various cellular processes. Studies have shown it can activate protein phosphatase 2A (PP2A) by interfering with its inhibitor, leading to increased dephosphorylation of Akt, a protein involved in cell survival and proliferation []. This suggests N-SS might play a role in regulating cell growth and survival.

Cancer research

Research suggests N-SS may have anti-cancer properties. Studies have shown it can induce cell death in various cancer cell lines, including prostate cancer cells []. Additionally, N-SS might enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to understand its potential as a cancer therapeutic [].

Neuroscience research

N-SS has been implicated in various neurological functions. Studies have shown that N-SS levels are altered in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, the exact role of N-SS in these conditions is still under investigation.

N-Stearoylsphingosine is a member of the ceramide family, specifically categorized as an N-acylsphingosine. This compound is characterized by the presence of a stearoyl group (derived from stearic acid) attached to the nitrogen atom of sphingosine. Ceramides, including N-Stearoylsphingosine, are crucial components of cellular membranes and play significant roles in various biological processes, including cell signaling and apoptosis. They are produced through the hydrolysis of sphingomyelin by sphingomyelinase enzymes and can also be synthesized de novo from serine and palmitate .

  • Hydrolysis: It can be hydrolyzed to release sphingosine and stearic acid, a reaction catalyzed by ceramidases.
  • Acylation: N-Stearoylsphingosine can undergo further acylation reactions to form more complex sphingolipids.
  • Phosphorylation: In certain pathways, it can be phosphorylated to produce N-stearoylsphingosine-1-phosphate, which serves as a signaling molecule .

N-Stearoylsphingosine exhibits various biological activities:

  • Cell Signaling: It acts as a signaling molecule that regulates cellular processes such as differentiation, proliferation, and apoptosis.
  • Barrier Function: In the skin, ceramides like N-Stearoylsphingosine contribute to the integrity of the skin barrier and prevent transepidermal water loss.
  • Inflammation Modulation: It has been implicated in inflammatory responses, with potential roles in conditions such as psoriasis and atopic dermatitis .

N-Stearoylsphingosine can be synthesized through various methods:

  • De Novo Synthesis: This involves the condensation of serine with palmitate (or stearate) followed by several enzymatic modifications to yield ceramide.
  • Chemical Synthesis: Laboratory synthesis can be achieved using organic chemistry techniques that involve the coupling of sphingosine with stearic acid under specific conditions to form N-stearoylsphingosine .

The applications of N-Stearoylsphingosine include:

  • Cosmetic Industry: Used in skincare products for its moisturizing properties and its role in enhancing skin barrier function.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in treating skin disorders and metabolic diseases linked to ceramide dysregulation.
  • Research: Utilized in studies exploring sphingolipid metabolism and signaling pathways related to cell growth and apoptosis .

Research has shown that N-Stearoylsphingosine interacts with various proteins and receptors involved in cellular signaling pathways. Notably, it can influence the activity of enzymes responsible for lipid metabolism and may modulate receptor functions related to inflammation and immune responses. These interactions highlight its importance in maintaining cellular homeostasis and its potential role in disease mechanisms .

N-Stearoylsphingosine shares structural similarities with other ceramides but exhibits unique properties based on its fatty acid composition. Below is a comparison with similar compounds:

Compound NameStructure FeaturesUnique Properties
N-PalmitoylsphingosineContains palmitic acidMore prevalent in certain tissues; involved in different signaling pathways.
N-OleoylsphingosineContains oleic acidExhibits fluidity properties beneficial for membrane dynamics.
N-ArachidoylsphingosineContains arachidonic acidPlays a role in inflammatory signaling due to arachidonic acid's properties.

N-Stearoylsphingosine is distinct due to its stearic acid component, which influences its physical properties, such as melting point and membrane incorporation behavior, making it particularly relevant in studies related to skin health and lipid metabolism .

Physical Description

Solid

XLogP3

13.9

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Other CAS

104404-17-3

Wikipedia

N-octadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-09-14
1. S. Koybasi et al. “Defects in Cell Growth Regulation by C18:0-Ceramide and Longevity Assurance Gene 1 in Human Head and Neck Squamous CellCarcinomas” Journal of Biological Chemistry, Vol. 279(43) pp. 44311-44319, 20042. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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